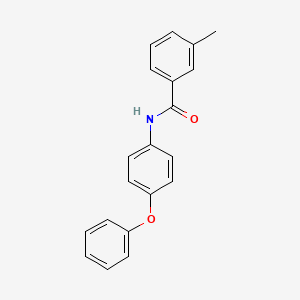

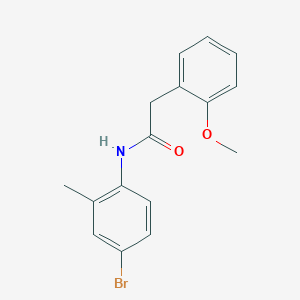

3-methyl-N-(4-phenoxyphenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-methyl-N-(4-phenoxyphenyl)benzamide is a chemical compound studied for various applications, including its potential in medicinal chemistry and materials science. Although exact studies on this compound are limited, related benzamide derivatives provide insight into its characteristics and potential applications.

Synthesis Analysis

The synthesis of benzamide derivatives like 3-methyl-N-(4-phenoxyphenyl)benzamide typically involves condensation reactions, amide formation, and substitution reactions starting from phenylbenzamide or similar precursors. Detailed protocols can vary based on the desired substituents and functional groups (Kırca et al., 2018; Kato et al., 1992).

Molecular Structure Analysis

Benzamide derivatives’ structures are typically confirmed via techniques like X-ray crystallography, FTIR, NMR, and computational modeling, revealing details about the crystalline structure, molecular geometry, and electronic properties. These analyses show how different functional groups and substitutions affect the molecular geometry and stability (Demir et al., 2015).

科学的研究の応用

Molecular Structural Analysis and Antioxidant Activity :

- A study by Demir et al. (2015) analyzed the structure of a similar compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, using X-ray single crystal diffraction, IR spectroscopy, and quantum chemical computation. The study highlights its potential in understanding molecular geometry and properties.

Synthesis and Properties of Hyperbranched Aromatic Polyamide :

- Research by Yang, Jikei, & Kakimoto (1999) on the synthesis of hyperbranched aromatic polyamides mentions a similar chemical structure. This suggests potential applications in polymer science and materials engineering.

Antipathogenic Activity of Thiourea Derivatives :

- A study conducted by Limban, Marutescu, & Chifiriuc (2011) on new thiourea derivatives, including compounds with similar structural features, showed significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. This indicates its potential use in developing antimicrobial agents.

N-Benzoylation of Aminophenols :

- Research by Singh, Lakhan, & Singh (2017) on the N-benzoylation of aminophenols using benzoylisothiocyanates, producing compounds of biological interest, suggests the chemical's relevance in biological and pharmaceutical applications.

Synthesis and Antimicrobial Properties of New Benzoylthioureas :

- A study by Limban et al. (2011) found that new acylthiourea derivatives exhibited strong antimicrobial activity against various bacterial and fungal strains, indicating potential pharmaceutical applications.

Synthesis and Characterization of Organosoluble Polyimides :

- Liu et al. (2002) synthesized new aromatic diamines, including compounds with a trifluoromethyl group in the side chain, similar to 3-methyl-N-(4-phenoxyphenyl)benzamide. These polyimides showed good solubility and thermal stability, hinting at applications in materials science.

QSAR and Pharmacophore Analysis on Amides Against Drug-Resistant S. aureus :

- A study by Yildiz et al. (2008) conducted a structure-activity relationship analysis of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives, highlighting the importance of certain groups for antimicrobial activity, which could be relevant for similar compounds like 3-methyl-N-(4-phenoxyphenyl)benzamide.

特性

IUPAC Name |

3-methyl-N-(4-phenoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2/c1-15-6-5-7-16(14-15)20(22)21-17-10-12-19(13-11-17)23-18-8-3-2-4-9-18/h2-14H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHZPLHCGGMMKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(4-phenoxyphenyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(4-chlorophenyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5565929.png)

![1-cyclopropyl-N-[2-(2-methoxy-1-naphthyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5565945.png)

![{4-[4-(2-thienyl)butanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5565949.png)

![2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5565952.png)

![4-[(methylsulfonyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B5565960.png)

![N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5565978.png)

![3-[1-(2-methoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5565989.png)

![7-(2-thienyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5566006.png)

![3-[2-(4-morpholinyl)-2-oxoethylidene]-2-benzofuran-1(3H)-one](/img/structure/B5566009.png)

![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5566018.png)